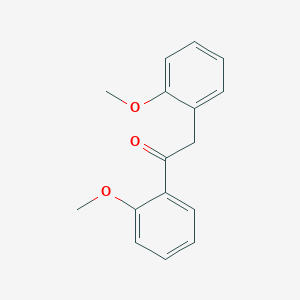
1,2-Bis(2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-methoxyphenyl)ethanone is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of two methoxyphenyl groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,2-Bis(2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the methoxy groups activate the aromatic rings towards electrophilic attack. This property is exploited in synthetic chemistry to introduce various functional groups onto the aromatic rings .
Comparison with Similar Compounds
1,2-Bis(4-methoxyphenyl)ethanone: Similar structure but with methoxy groups at different positions.
1-(2-Methoxyphenyl)ethanone: Contains only one methoxyphenyl group.
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: Contains an additional hydroxyl group
Uniqueness: 1,2-Bis(2-methoxyphenyl)ethanone is unique due to the specific positioning of the methoxy groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
66659-59-4 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1,2-bis(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-5-3-7-12(15)11-14(17)13-8-4-6-10-16(13)19-2/h3-10H,11H2,1-2H3 |
InChI Key |
MCISCAUSGRBPTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
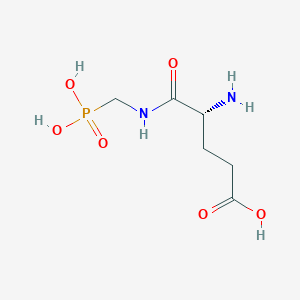
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)


![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)
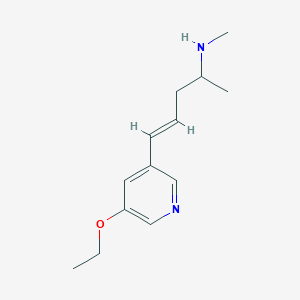

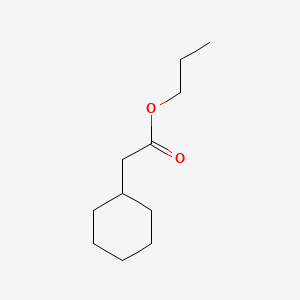
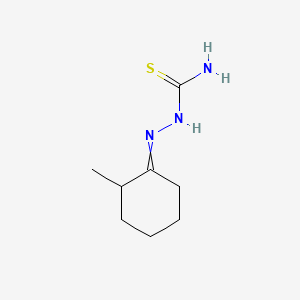
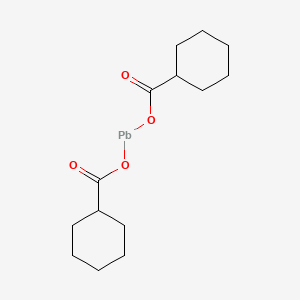
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
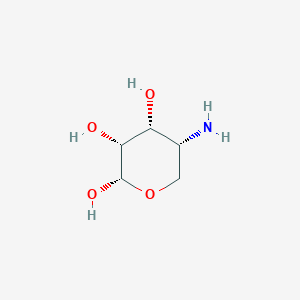
![Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-](/img/structure/B13793867.png)
